Target Engagement: Direct Comparison of PFI-3 Kd Values for SMARCA2, SMARCA4, and PB1 Bromodomains
PFI-3 demonstrates differential binding affinity across its three primary bromodomain targets, with the strongest affinity for PB1 (PBRM1 bromodomain 5) at Kd = 48 nM, followed by SMARCA2/4 bromodomains at Kd = 89 nM as measured by isothermal titration calorimetry (ITC) [1]. In BROMOscan profiling, PFI-3 bound to SMARCA2 and SMARCA4 bromodomains with Kd values ranging from 55 to 110 nM [2]. The negative control compound PFI-3oMet, which contains a single methyl group modification on the phenolic head group, shows complete loss of binding activity against these targets [3].
| Evidence Dimension | Binding affinity (Kd) to bromodomains |
|---|---|
| Target Compound Data | PB1: Kd = 48 nM; SMARCA2/4: Kd = 89 nM (ITC); SMARCA2: Kd = 55 nM, SMARCA4: Kd = 110 nM (BROMOscan) |
| Comparator Or Baseline | PFI-3oMet (negative control): no detectable binding |
| Quantified Difference | PFI-3 binds with high nanomolar affinity; PFI-3oMet shows complete loss of binding |
| Conditions | Isothermal titration calorimetry (ITC) and BROMOscan competitive binding assay (DiscoverX) |
Why This Matters
This differential affinity profile defines the precise target scope of PFI-3, enabling users to distinguish bromodomain-dependent from bromodomain-independent effects in experimental systems.
- [1] Fedorov O, Castex J, Tallant C, Owen DR, Martin S, Aldeghi M, et al. Identification of a chemical probe for family VIII bromodomains through optimization of a fragment hit. J Med Chem. 2016;59(10):4801-4815. View Source
- [2] Chemical Probes Portal. PFI-3: In Vitro Validations. Structural Genomics Consortium. View Source
- [3] SGC Epigenetic Probes Collection. PFI-3 Probe Summary: Negative Control PFI-3oMet. Structural Genomics Consortium. View Source
